molecular formula C11H9F3N2O B1502791 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 916909-01-8

2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B1502791
CAS No.: 916909-01-8
M. Wt: 242.2 g/mol
InChI Key: UOWCQZSWKHMSFA-UHFFFAOYSA-N
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Description

2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a dihydropyridazin-3(2H)-one derivative serving as a key scaffold in medicinal and agricultural chemistry research. This compound features a phenyl substituent at the 2-position and a bioisosteric trifluoromethyl group at the 6-position, which can significantly influence its electronic properties, metabolic stability, and binding affinity in biological systems . Pyridazinone derivatives are investigated as novel anticancer agents, with closely related 3,6-disubstituted pyridazines demonstrating potent in vitro anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231) and exhibiting mechanism-of-action involving cell cycle arrest and induction of apoptosis . Some analogs have also been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an important enzymatic target in oncology drug discovery . In agricultural science, structurally similar 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines have been designed as potent herbicides, acting through the inhibition of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant Safety Data Sheets (SDS) and handle all chemicals according to standard laboratory safety protocols.

Properties

IUPAC Name

2-phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-7-10(17)16(15-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWCQZSWKHMSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678247
Record name 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916909-01-8
Record name 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11_{11}H9_9F3_3N2_2O
  • Molar Mass : 242.2 g/mol
  • CAS Number : 916909-01-8

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor cell proliferation effectively, particularly in HeLa cells, with an IC50_{50} value of less than 100 nM. This potency is significantly higher than its phosphodiesterase (PDE3) inhibitory activity, suggesting a selective mechanism of action that may involve the modulation of the PDE3A-SLFN12 complex .

The compound's mechanism appears to be linked to its ability to inhibit specific pathways involved in cancer cell growth. The inhibition of PDE3A has been associated with improved pharmacokinetic properties and safety profiles in vivo. This makes it a candidate for further development in treating hyperproliferative diseases such as cancer .

Cardiovascular Effects

In addition to its anticancer properties, this compound has been investigated for its cardiovascular effects. It acts as a phosphodiesterase inhibitor, which can lead to vasodilation and improved cardiac function. However, the therapeutic window for such agents is critical due to potential side effects associated with long-term use .

Study on Antitumor Activity

A study published in 2016 demonstrated that derivatives of dihydropyridazinones, including this compound, exhibited significant antitumor activity. The research indicated that these compounds could serve as leads for developing new cancer therapies .

Pharmacological Profiles

Another investigation focused on the pharmacological profiles of various pyridazinone derivatives, highlighting their potential as PDE inhibitors with low toxicity. The study emphasized the need for further exploration into their structure-activity relationships (SAR) to optimize their efficacy and safety .

Data Summary Table

PropertyValue
Molecular FormulaC11_{11}H9_9F3_3N2_2O
Molar Mass242.2 g/mol
CAS Number916909-01-8
Anticancer IC50_{50}< 100 nM
Cardiovascular ActivityPDE3 inhibition

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of pyridazinones exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridazinone derivatives, including those similar to 2-phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one. The results demonstrated significant activity against several bacterial strains, suggesting potential therapeutic applications in treating infections .
  • Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of pyridazinone compounds. The findings indicated that these compounds could inhibit key inflammatory mediators, thereby providing a basis for their use in developing new anti-inflammatory drugs .

Agrochemicals

The trifluoromethyl group enhances the lipophilicity of the compound, making it suitable for applications in agrochemicals as a pesticide or herbicide. Research has shown that compounds with similar structures can exhibit herbicidal activity against various weeds.

Case Studies

  • Herbicidal Activity : In a controlled study, compounds structurally related to this compound were tested for their herbicidal properties. The results indicated effective weed control at low concentrations, highlighting the potential for developing new herbicides based on this scaffold .

Materials Science

The unique electronic properties of this compound make it an interesting candidate for materials science applications, particularly in the development of organic semiconductors and photovoltaic devices.

Case Studies

  • Organic Photovoltaics : Research has explored the use of pyridazinone derivatives in organic solar cells. The incorporation of such compounds into polymer matrices has been shown to enhance charge transport and improve overall device efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Phenyl-4,5-dihydropyridazin-3(2H)-one (Unsubstituted Analog)

  • Structure: No substituents at positions 2 or 5.
  • Activity : Exhibits the highest anti-inflammatory activity in its series (65% inhibition at 50 mg/kg), attributed to unhindered interaction with cyclooxygenase (COX) enzymes .
  • Key Finding : Substituents at position 2 (e.g., –CH2OH) reduce activity, suggesting steric or electronic interference with COX binding .

6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one

  • Structure : Methyl group at position 6.
  • Activity : Demonstrates potent anticonvulsant activity (ED50 = 23 mg/kg) in the maximal electroshock (MES) model. Methyl derivatives outperform chloro analogs due to electron-donating effects enhancing receptor binding .
  • Key Finding : Methyl groups improve lipophilicity and bioavailability compared to unsubstituted analogs .

2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Structure : Butyl group at position 2.
  • Activity : Synthesized as a COX-2 inhibitor, with structural confirmation via FTIR and NMR .

6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one Derivatives

  • Example : KCA-1490 (6-(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl)-5-methyl analog).
  • Activity : Dual PDE3/4 inhibition (IC50 = 0.08 µM for PDE3), offering bronchodilatory and anti-inflammatory effects .
  • Key Finding : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with PDE catalytic domains .

Table 1: Comparative Analysis of Pyridazinone Derivatives

Compound Name Substituents (Position) Biological Activity Potency/IC50 Key SAR Insight Reference
2-Phenyl-6-(trifluoromethyl)-... CF3 (6), Ph (2) PDE3/4 inhibition 0.08 µM (PDE3) Trifluoromethyl enhances dual inhibition
6-Phenyl-4,5-dihydropyridazin-3(2H)-one None Anti-inflammatory 65% inhibition Unsubstituted scaffold optimizes COX binding
6-(4-Methylphenyl)-... CH3 (6) Anticonvulsant ED50 = 23 mg/kg Electron-donating groups improve activity
2-Butyl-6-phenyl-... Butyl (2) COX-2 inhibition N/A Alkyl chains increase lipophilicity
KCA-1490 CF3, methoxy, methyl (5,6,7) PDE3/4 inhibition 0.12 µM (PDE4) N-alkylation shifts PDE selectivity

Key SAR Trends:

Position 6 Substituents :

  • Trifluoromethyl (CF3) enhances enzyme inhibition (PDE3/4, COX-2) via strong electron-withdrawing effects and metabolic stability .
  • Methyl (CH3) improves anticonvulsant activity by modulating electronic and steric properties .

Position 2 Substituents :

  • Phenyl groups maintain planar geometry for target binding, while bulky alkyl chains (e.g., butyl) may reduce specificity .

Ring Conformation: The dihydropyridazinone ring adopts a skew-boat conformation, with dihedral angles (~53°) between the phenyl and pyridazine rings influencing binding .

Preparation Methods

General Synthetic Approaches

The synthesis of 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one typically involves constructing the pyridazinone core bearing a trifluoromethyl group at the 6-position and a phenyl substituent at the 2-position. Two main approaches are reported:

Copper-Catalyzed One-Pot Three-Component Synthesis

A recent and efficient method involves a copper(II) triflate catalyzed one-pot synthesis that combines aldehydes, arylhydrazines, and 3-acryloyloxazolidin-2-one to yield 2,6-diaryl-4,5-dihydropyridazin-3(2H)-ones, which can be adapted for the trifluoromethylated analogs by using appropriate trifluoromethylated aldehydes or hydrazines.

  • Catalyst: Cu(OTf)2
  • Reactants: Aldehydes, arylhydrazines, 3-acryloyloxazolidin-2-one
  • Conditions: One-pot, moderate temperature
  • Yields: Moderate to high yields reported
  • Scope: High tolerance for various functional groups including aliphatic, aromatic, and heteroaromatic aldehydes.

This method offers a streamlined synthesis with fewer purification steps and good functional group compatibility.

Palladium-Catalyzed Cyclization of Propargylic Acetates and γ,δ-Unsaturated Ketoximes

Another approach utilizes palladium catalysis to form tetrahydropyridazines, which are closely related to dihydropyridazinones.

  • Catalyst System: Pd(cod)Cl2 with Xphos ligand or [Pd(allyl)Cl]2
  • Base: Potassium tert-butoxide (KOtBu)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 50 °C
  • Time: 48 hours
  • Procedure: The reaction is conducted under argon atmosphere in a sealed tube, followed by purification via flash column chromatography.
  • Yields: Example product obtained in 66% yield as a white solid.

This method is valuable for synthesizing tetrahydropyridazine derivatives with aryl substituents, and could be adapted for trifluoromethylated substrates.

Synthesis via Thionation and Subsequent Ring Closure

A classical method for accessing trifluoromethylated dihydropyridazinones involves:

  • Starting from 4-trifluoromethyl-4,5-dihydropyridazin-3-one derivatives.
  • Thionation: Using Lawesson’s reagent to convert the pyridazinone to the corresponding pyridazin-3-thione.
  • Ring Closure: Reaction with methyl α-bromoacetate in DMF at 100 °C to form fused heterocycles such as 7H-thiazolo[3,2-b]pyridazines.
  • Oxidation and Functionalization: Oxidation with CuCl2 to 3-chloropyridazine, followed by nucleophilic substitution with hydrazine to yield hydrazinopyridazine intermediates.
  • Cyclization: Heating in acetic acid or reaction with carbonyldiimidazole or cyanogen bromide to form 1,2,4-triazolo[4,3-b]pyridazines.

This sequence provides access to trifluoromethylated pyridazinones with potential for further functionalization and biological activity enhancement.

Summary Table of Preparation Methods

Methodology Key Reagents and Catalysts Conditions Yield Range Notes
Copper-Catalyzed One-Pot Three-Component Aldehydes, Arylhydrazines, 3-Acryloyloxazolidin-2-one, Cu(OTf)2 Moderate temperature, one-pot Moderate to High Broad substrate scope, operationally simple
Pd-Catalyzed Cyclization of Propargylic Acetates and Ketoximes Pd(cod)Cl2, Xphos, KOtBu, THF 50 °C, 48 h, inert atmosphere ~66% Requires inert atmosphere and prolonged reaction time
Thionation and Ring Closure Lawesson’s reagent, Methyl α-bromoacetate, DMF 100 °C, 2–5 h 57–84% Multi-step, allows access to fused heterocycles
Oxidation and Nucleophilic Substitution CuCl2, POCl3, Hydrazine Various, including reflux Good Enables formation of hydrazinopyridazine intermediates

Detailed Research Findings

  • The copper-catalyzed method demonstrates high functional group tolerance and operational simplicity, making it suitable for synthesizing diverse 2,6-diaryl-4,5-dihydropyridazin-3(2H)-ones, including trifluoromethylated derivatives by selecting appropriate starting materials.

  • The palladium-catalyzed cyclization approach, while efficient, requires precise control of reaction conditions such as inert atmosphere and temperature, and is suited for substrates like propargylic acetates and ketoximes to yield tetrahydropyridazines, which are structurally related to the target compound.

  • The thionation strategy using Lawesson’s reagent followed by nucleophilic substitution and ring closure provides a versatile route to trifluoromethylated pyridazinones and fused heterocycles, with yields up to 84%. This method is well-documented with detailed spectral characterization confirming the structures.

Analytical and Purification Techniques

  • Purification is commonly achieved by flash column chromatography on silica gel using petroleum ether and ethyl acetate mixtures as eluents.
  • Characterization includes melting point determination, 1H, 13C, and 19F NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis.
  • Reaction monitoring is typically performed by thin-layer chromatography (TLC).

Q & A

Q. What are the standard synthetic routes for 2-phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between 6-(substituted-aryl)-4,5-dihydropyridazin-3(2H)-one derivatives and aldehydes in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). For example, benzaldehyde reacts with 6-(4-chlorophenyl)pyridazinone in ethanol at room temperature overnight, followed by acidification with HCl and recrystallization in 90% ethanol . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and reaction time. Column chromatography with hexane/ethyl acetate (7:3 v/v) is commonly used for purification .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • X-ray crystallography : Determines bond distances, dihedral angles (e.g., pyridazine ring conformation: skew-boat with puckering amplitude Q = 0.428 Å), and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming R₂²(8) motifs) .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and ring saturation.
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H⋯H, C⋯H, O⋯H contributions) to explain packing efficiency .

Q. How are preliminary pharmacological activities evaluated for this compound?

  • In vitro assays : Isolated rat atrial preparations assess cardiotonic activity, while phenylephrine-precontracted aortic rings measure vasorelaxant properties.
  • Dose-response curves : IC₅₀ values (e.g., 0.08 ± 0.01 μmol L⁻¹ for vasodilation in compound analogs) are calculated to rank potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance PDE3/4 inhibitory activity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 6 and alkyl/aryl groups at position 2. N-alkylation of the pyridazinone ring enhances PDE4 inhibition but reduces PDE3 affinity .
  • Pharmacophore modeling : Map steric and electronic requirements using analogs with known PDE3/4 dual activity (e.g., KCA-1490) .
  • In vivo testing : Evaluate bronchodilatory/anti-inflammatory effects in rodent models of asthma.

Q. What role does molecular conformation play in biological activity, and how can crystallographic data inform drug design?

The pyridazine ring adopts a skew-boat conformation (θ = 69.9°, φ = 207.6°), creating a dihedral angle of 53.27° with the phenyl ring. This nonplanar structure influences binding to hydrophobic pockets in enzymes like PDE3. Substituents at position 6 (e.g., trifluoromethyl) enhance steric complementarity with target sites, while bulky groups at position 2 (e.g., benzyl) modulate solubility and membrane permeability .

Q. How can conflicting data on synthetic yields or bioactivity between studies be resolved?

  • Reaction reproducibility : Standardize catalysts (e.g., NaOH vs. NaOEt) and monitor reaction progress via TLC/HPLC.
  • Bioassay variability : Use internal controls (e.g., milrinone for PDE3 inhibition) and validate protocols across labs. For example, discrepancies in vasodilatory IC₅₀ values may arise from tissue-specific responses or differences in precontraction agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 2
2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

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